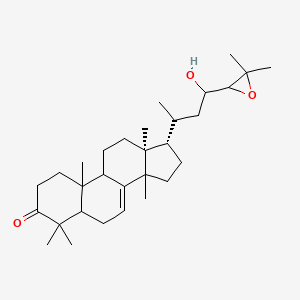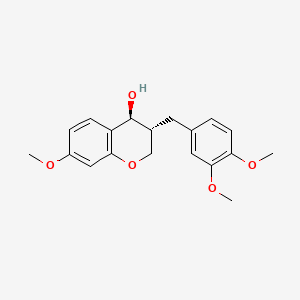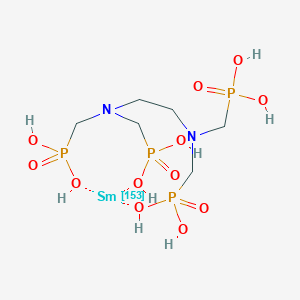
N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is a member of piperidines.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
N-(1,3-benzodioxol-5-yl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide and its derivatives have been studied for their potential antimycobacterial properties. A series of novel nitrobenzamide derivatives, including this compound, have shown significant in vitro antitubercular activity. These findings suggest potential applications in developing new treatments for tuberculosis and related infections (Wang et al., 2019).
Mutagenicity Studies
Studies on the nitrosation of piperine, a related compound, have identified derivatives including this compound. These studies are significant for understanding the mutagenic potential of these compounds, which is important in evaluating their safety and environmental impact (Shenoy et al., 1992).
Fluorescent Response in Chemo-reactive Groups
Research has explored the use of functional 1,3-benzodioxoles, including this compound, in creating fluorescent responses to local transformations in chemo-reactive pendant groups. This has implications for developing new fluorescent probes and sensors in biochemical research (Nishida et al., 2005).
Radiosynthesis for Serotonin Receptor Studies
This compound has been used in the radiosynthesis of ligands for serotonin-5HT2-receptors. Such compounds are valuable in neuroscience research, particularly for studying receptor dynamics and potential applications in neuroimaging (Mertens et al., 1994).
Molecular Structure Analysis
Studies have been conducted on closely related derivatives of this compound to understand their molecular structures and intermolecular interactions. Such research is crucial in pharmaceutical chemistry for drug design and synthesis (Mahesha et al., 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds have been studied for potential therapeutic applications. This includes research into prokinetic agents, which are drugs that enhance gastrointestinal motility, and their relation to the benzimidazole moiety (Srinivasulu et al., 2005).
Propiedades
Fórmula molecular |
C20H21N3O5 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C20H21N3O5/c1-13-6-8-22(9-7-13)16-4-2-14(10-17(16)23(25)26)20(24)21-15-3-5-18-19(11-15)28-12-27-18/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,24) |
Clave InChI |
BLEXXZVWXZWESJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238918.png)
![3-[(3R)-1-Propyl-3-piperidinyl]benzenecarbonitrile](/img/structure/B1238919.png)


![3-[(3S,5S,8R,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1238922.png)


![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)



![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)

